molecular formula C24H23N5O3 B2845898 8-(2-hydroxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 938856-27-0

8-(2-hydroxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2845898
CAS RN: 938856-27-0
M. Wt: 429.48
InChI Key: WNYAARBQEVCBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-hydroxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.48. The purity is usually 95%.
BenchChem offers high-quality 8-(2-hydroxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-hydroxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, including compounds similar to the specified chemical, have been synthesized. Preliminary pharmacological evaluation indicated that some of these compounds exhibited potential anxiolytic and antidepressant activities. These derivatives are potent 5-HT(1A) receptor ligands and have shown activity comparable to established drugs like Diazepam and Imipramine in animal models (Zagórska et al., 2009).

Structure-Activity Relationships and Molecular Studies

Further structure-activity relationship studies on derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione revealed a spectrum of receptor activities, particularly towards serotoninergic and dopaminergic receptors. These studies highlighted the importance of substituents at specific positions of the molecule for receptor affinity and selectivity, suggesting their potential as therapeutic agents for mental health disorders (Zagórska et al., 2015).

Antiviral Activity

Imidazo[1,2-a]-s-triazine nucleosides, related to the chemical , have shown moderate antiviral activity against viruses like rhinovirus at non-toxic dosage levels. This indicates the potential of these compounds in antiviral therapeutics (Kim et al., 1978).

Biochemical Interaction Studies

Studies on molecules with similar structures have shown that they can bind with DNA intercalatively. This suggests potential applications in understanding DNA interactions and possibly in developing therapeutic agents that target DNA (Liu et al., 2001).

Anti-inflammatory Properties

Some derivatives of the pyrimidopurinediones, which share structural similarities with the chemical , have shown anti-inflammatory activity in animal models. This suggests potential applications in the development of anti-inflammatory drugs (Kaminski et al., 1989).

properties

IUPAC Name

6-(2-hydroxyphenyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-16-15-28-20-21(25-23(28)29(16)18-12-6-7-13-19(18)30)26(2)24(32)27(22(20)31)14-8-11-17-9-4-3-5-10-17/h3-7,9-10,12-13,15,30H,8,11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYAARBQEVCBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4O)N(C(=O)N(C3=O)CCCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-hydroxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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